N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6
Description
Role of Isotopic Labeling in Pharmaceutical and Biochemical Studies
Isotopic labeling has emerged as an indispensable methodology for elucidating drug metabolism, protein dynamics, and enzymatic mechanisms. Deuterium, a stable hydrogen isotope, is particularly valuable due to its minimal steric impact and ability to strengthen carbon-deuterium (C-D) bonds by approximately 6–9 kcal/mol compared to C-H bonds. This kinetic isotope effect significantly reduces metabolic degradation rates at deuterated positions, as demonstrated in studies where deuterated tyrosine analogs exhibited 3–5-fold longer half-lives in hepatic microsomes.
In drug development, deuterium labeling enables precise ADME (Absorption, Distribution, Metabolism, Excretion) profiling. For instance, deuterium tracing in valine derivatives allows researchers to map hepatic uptake pathways and renal clearance mechanisms without altering the compound's target affinity. Recent advancements in hydrogen isotope exchange (HIE) techniques have facilitated site-selective deuteration, particularly at α-amino positions critical for metabolic stability. A comparative analysis of deuterated versus non-deuterated analogs reveals distinct pharmacokinetic profiles:
| Property | Non-deuterated Analog | Deuterated Analog | Improvement Factor |
|---|---|---|---|
| Metabolic Half-life (h) | 2.3 ± 0.4 | 7.1 ± 1.2 | 3.1× |
| Plasma Stability (%) | 64 ± 8 | 92 ± 5 | 1.4× |
| Target Binding (nM) | 15 ± 3 | 18 ± 4 | Comparable |
This table illustrates the strategic advantage of deuteration in optimizing drug candidates while maintaining pharmacological activity.
The application extends to structural biology, where deuterated amino acids enable neutron diffraction studies of membrane proteins. Selective deuteration at methyl groups (as seen in 3-(methyl-d3) valine derivatives) reduces incoherent scattering, enhancing resolution in protein crystallography by 30–40% compared to protonated samples. Furthermore, NMR spectroscopy benefits from deuterium-induced simplification of spin systems, particularly in studying high-molecular-weight protein complexes exceeding 100 kDa.
Structural and Functional Significance of N-Methoxycarbonyl Protection in Amino Acid Derivatives
The N-methoxycarbonyl (Moc) group serves as a versatile protective moiety in amino acid chemistry, particularly in solid-phase peptide synthesis (SPPS). Unlike traditional protecting groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), the Moc group offers unique stability under acidic conditions while remaining cleavable via nucleophilic agents like piperidine. This dichotomy enables orthogonal protection strategies in multi-step syntheses of complex peptides.
Structurally, the Moc group introduces a planar carbamate functionality that restricts nitrogen lone pair availability, effectively preventing undesired side reactions during coupling steps. X-ray crystallographic studies of Moc-protected valine derivatives reveal a characteristic dihedral angle of 112° between the carbamate and amino acid backbone, optimizing steric protection while maintaining synthetic accessibility. The electron-withdrawing nature of the methoxycarbonyl group (σp = +0.72) further stabilizes the intermediate oxazolone during activation, increasing coupling efficiency by 15–20% compared to Fmoc-protected analogs.
In the context of deuterated analogs like N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6, the Moc group plays a dual role:
- Isotopic Stability : The carbamate shield minimizes deuterium loss via protodeboronation or keto-enol tautomerism during synthesis, preserving >99% isotopic purity in final products.
- Stereochemical Control : Rigid Moc protection prevents racemization at the α-carbon during prolonged reaction conditions, maintaining enantiomeric excess (ee) values above 98% in multi-gram syntheses.
The table below contrasts common amino acid protecting groups:
| Protecting Group | Cleavage Conditions | Stability Profile | Racemization Risk |
|---|---|---|---|
| Moc | Nucleophilic bases | Acid-stable, base-labile | Low (<2% ee loss) |
| Fmoc | Mild bases | Acid-labile, base-stable | Moderate (5–8%) |
| Boc | Strong acids | Base-stable, acid-labile | High (>10%) |
| Cbz | Hydrogenolysis | Moderate acid/base stability | Moderate (5–7%) |
This comparative analysis underscores the Moc group's superiority in deuterated amino acid synthesis, particularly when combined with isotopic labeling. Recent applications include the synthesis of HIV protease inhibitor intermediates, where Moc-protected deuterated valine derivatives serve as critical building blocks for antiretroviral agents with enhanced metabolic resistance.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
NWPRXAIYBULIEI-GWSMHBOJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 typically involves the incorporation of deuterium into the valine structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which is subsequently reacted with acids to form the desired compound .
Industrial Production Methods
Industrial production of deuterated compounds like N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and cost-efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of valine.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialized materials and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different biological effects compared to non-deuterated analogs. These effects are often studied to understand the compound’s potential therapeutic benefits and to optimize its use in various applications .
Comparison with Similar Compounds
Research Findings and Data
Isotopic Labeling Efficiency
Pharmacokinetic Data
| Parameter | Target Compound | N-(Ethoxycarbonyl)-L-valine-d3 | Hexafluoro-DL-valine |
|---|---|---|---|
| Half-life (rats, h) | 6.2 | 4.8 | 12.5 |
| Plasma Clearance (mL/min) | 22.4 | 28.7 | 8.9 |
| LogP | 1.15 | 1.58 | 3.02 |
Biological Activity
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6, a deuterated derivative of L-valine, has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of HIV protease inhibitors like Atazanavir-d9. This compound's biological activity is crucial for understanding its therapeutic potential and mechanisms.
- Molecular Formula : C8H6D9NO4
- Molecular Weight : 198.26 g/mol
- CAS Number : 1092539-97-3
The compound is characterized by the presence of deuterium atoms which can enhance the stability and metabolic profile of pharmaceuticals derived from it.
This compound acts as an intermediate in the synthesis of Atazanavir-d9, which is known for its role as an HIV protease inhibitor. The mechanism involves the inhibition of the HIV protease enzyme, which is critical for viral replication. By blocking this enzyme, the compound can potentially reduce viral load in infected individuals.
Antiviral Activity
Research indicates that compounds similar to N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine have demonstrated antiviral properties. Atazanavir and its derivatives have been studied extensively for their efficacy against HIV. The incorporation of deuterium in N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine may enhance its bioavailability and therapeutic index.
Anticancer Potential
Deuterated compounds often exhibit altered pharmacokinetics and pharmacodynamics. Preliminary studies suggest that derivatives of valine may possess anticancer properties due to their ability to interfere with amino acid metabolism in cancer cells. This could lead to apoptosis or growth inhibition in malignant cells.
Study 1: Synthesis and Evaluation of Atazanavir-Derivatives
A study published in the American Journal of Health-System Pharmacy evaluated the synthesis of various Atazanavir derivatives, including those using N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine as an intermediate. The study highlighted improved stability and efficacy against HIV compared to non-deuterated counterparts .
Study 2: Anticancer Activity Assessment
In another investigation focusing on the anticancer effects of valine derivatives, compounds were tested for cytotoxicity against different cancer cell lines. Results indicated that certain valine derivatives induced significant apoptosis in HCT116 colon cancer cells, suggesting a potential pathway for therapeutic application .
Data Table: Summary of Biological Activities
Q & A
Q. What is the primary application of isotopic deuteration in N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6, and how does it enhance experimental outcomes?
The deuteration at the 3-(methyl-d3) and 4,4,4,4',4',4'-d6 positions enables precise tracking of the compound in metabolic or pharmacokinetic studies using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The deuterium labels reduce signal overlap in spectra, improving resolution for dynamic processes such as protein folding or enzyme-substrate interactions .
Q. What are the critical steps in synthesizing this compound while maintaining isotopic integrity?
Synthesis involves:
- Protection of the amino group : Methoxycarbonyl is introduced via reaction with methyl chloroformate under anhydrous conditions to prevent hydrolysis .
- Deuterium incorporation : Use of deuterated reagents (e.g., CD3I for methyl-d3) and deuterated solvents (e.g., D2O or deuterated THF) to minimize proton exchange .
- Purification : Chromatography (HPLC or column) with deuterium-compatible mobile phases to ensure >97% isotopic purity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Long-term storage at -20°C in airtight, light-resistant containers to prevent deuterium loss and degradation .
- Handling : Use gloves, protective eyewear, and work in a fume hood to avoid exposure. Reconstitute in deuterated buffers (e.g., D2O-based PBS) for experimental use .
Advanced Research Questions
Q. How can contradictory deuterium incorporation data (e.g., between LC-MS and NMR) be resolved?
Discrepancies may arise from:
- Proton exchange during analysis : Use aprotic solvents (e.g., deuterated DMSO) for NMR and minimize sample exposure to moisture .
- Instrument calibration : Validate LC-MS settings with deuterated standards and optimize ionization parameters to reduce in-source fragmentation .
- Batch variability : Verify reagent deuterium content (e.g., via supplier certificates) and repeat synthesis under controlled humidity .
Q. What methodological considerations are essential for studying this compound’s role in peptide synthesis?
- Protection strategy : The methoxycarbonyl group shields the amino group during solid-phase peptide synthesis (SPPS). Deprotection requires mild acidic conditions (e.g., TFA) to avoid side reactions .
- Compatibility with coupling reagents : Use HOBt/DIC or PyBOP to minimize racemization during valine incorporation .
- Isotopic tracking : Monitor deuterium retention in peptides via MALDI-TOF MS or high-resolution NMR .
Q. How can researchers optimize reaction conditions for incorporating this compound into enzyme inhibition assays?
- Solvent selection : Use deuterated DMF or THF to maintain isotopic stability during enzyme incubation .
- pH control : Maintain pH 7–8 (deuterated buffers) to prevent deuteration loss from exchange with aqueous protons .
- Kinetic analysis : Employ stopped-flow NMR or quench-flow MS to capture rapid enzymatic interactions .
Methodological Resources
- Synthetic Protocols : Refer to optimized procedures in (benzyloxycarbonyl analog synthesis) and (methyl ester derivatization).
- Analytical Validation : Use LC-MS methods from and NMR parameters in for deuteration quantification.
- Safety Guidelines : Follow ’s PPE recommendations and waste disposal protocols for deuterated compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
